molecular formula C11H16N2O B3271915 (2S)-2-amino-N-(2-phenylethyl)propanamide CAS No. 55677-61-7

(2S)-2-amino-N-(2-phenylethyl)propanamide

Cat. No.: B3271915
CAS No.: 55677-61-7
M. Wt: 192.26 g/mol
InChI Key: NEXKSALWCGMYJO-VIFPVBQESA-N
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Description

“(2S)-2-amino-N-(2-phenylethyl)propanamide” is a chemical compound with the molecular formula C11H16N2O . It is also known by other names such as N-Phenylpropionamide, Propionamide, N-phenyl-, and Propionanilide . The molecular weight of this compound is approximately 192.25754 g/mol .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a propanamide group attached to a phenylethyl group . The InChI string representation of the molecule is “InChI=1S/C11H16N2O/c1-2-11(14)13-8-10(12)9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3,(H,13,14)/t10-/m1/s1” and the corresponding SMILES string is "CCC(=O)NCC(N)c1ccccc1" .

Scientific Research Applications

Bio-inspired Materials

Bio-inspired adhesive materials, such as those mimicking the adhesive properties of mussels, highlight the significance of amino acid derivatives in developing wet-resistant adhesives for medical applications. Mussel adhesive proteins, rich in 3,4-dihydroxy-l-phenylalanine (DOPA), demonstrate robust adhesion in wet environments. Research into chitosan-catechol, a polymer mimic with enhanced solubility and tissue adhesion, exemplifies the potential of amino acid derivatives like (2S)-2-amino-N-(2-phenylethyl)propanamide in creating biocompatible, hemostatic, and adhesive materials for various medical settings (Ryu, Hong, & Lee, 2015).

Advanced Oxidation Processes

The degradation of nitrogen-containing hazardous compounds, such as amino and azo compounds prevalent in textile, agricultural, and chemical industries, is facilitated by advanced oxidation processes (AOPs). These processes effectively mineralize resistant compounds, improving the efficacy of treatment schemes. The research underscores the importance of developing technologies that focus on the comprehensive degradation of amino-based compounds, where this compound derivatives could play a role (Bhat & Gogate, 2021).

Nutritional Therapy

In the realm of psychiatry, the exploration of amino acid derivatives for therapeutic purposes has been promising. For instance, the use of specific amino acids in nutritional therapy shows potential for treating manic and psychotic disorders. By affecting cerebral dopamine synthesis and enhancing glutamatergic function, amino acid derivatives could offer a unique approach to treating disorders resistant to traditional pharmacological therapies (Badawy, 2013).

Safety and Hazards

The safety and hazards associated with “(2S)-2-amino-N-(2-phenylethyl)propanamide” are not well-documented. It is recommended to handle this compound with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

The future directions for research on “(2S)-2-amino-N-(2-phenylethyl)propanamide” and its analogs could involve further investigation of their synthesis, metabolic pathways, and pharmacological effects. This could help to improve our understanding of these compounds and potentially lead to the development of new therapeutic agents .

Mechanism of Action

Target of Action

The primary target of (2S)-2-amino-N-(2-phenylethyl)propanamide, a synthetic opioid, is the μ-opioid receptor . These receptors are found in areas of the brain that control pain and emotions . When an opioid drug binds to these receptors, they drive up dopamine levels in the brain’s reward areas, producing a state of euphoria and relaxation .

Mode of Action

This compound interacts with its targets by binding to the μ-opioid receptors . This binding triggers a series of biochemical reactions that result in increased dopamine levels, leading to feelings of euphoria and relaxation . The compound’s effects resemble those of heroin and include euphoria, drowsiness, sedation, and potential addiction .

Biochemical Pathways

The metabolic pathways of this compound and other synthetic opioids generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation . These metabolic processes can affect various biochemical pathways and have downstream effects on the body’s physiological functions.

Pharmacokinetics

The pharmacokinetics of this compound, like other synthetic opioids, involves its absorption, distribution, metabolism, and excretion (ADME). In general, synthetic opioids are known for their high potency and rapid action, which is attributed to their lipophilicity . This allows them to quickly enter the brain, initiating a maximal effect within minutes .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with the μ-opioid receptors. This interaction leads to increased dopamine levels in the brain’s reward areas, resulting in feelings of euphoria, drowsiness, and relaxation . Misuse of this compound can lead to severe adverse effects, including addiction, respiratory depression, and potentially fatal overdoses .

Biochemical Analysis

Biochemical Properties

(2S)-2-amino-N-(2-phenylethyl)propanamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with primary amides and secondary amines, which are crucial in many biochemical processes . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can influence the compound’s stability and reactivity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of genes involved in signal transduction pathways, which can alter cellular responses to external stimuli . Additionally, its effects on cellular metabolism include changes in the levels of key metabolites and alterations in metabolic flux.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and proliferation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced cellular function or protection against stress. At high doses, it can cause toxic or adverse effects, including cell death or tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can influence metabolic flux and the levels of specific metabolites within cells . Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficiency of transport and distribution can affect the compound’s bioavailability and overall efficacy.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects

Properties

IUPAC Name

(2S)-2-amino-N-(2-phenylethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9(12)11(14)13-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXKSALWCGMYJO-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCCC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.